(r)-1-(Benzyloxy)-3-butylazetidin-2-one
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Overview
Description
®-1-(Benzyloxy)-3-butylazetidin-2-one is a chiral compound that has garnered attention in various fields of scientific research due to its unique structural properties. The compound features an azetidinone ring, which is a four-membered lactam, and a benzyloxy group attached to the first carbon. The presence of a chiral center at the second carbon adds to its complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-3-butylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the benzyloxy and butyl groups. One common method involves the cyclization of a suitable precursor, such as a β-lactam, under controlled conditions. The reaction may require the use of specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-1-(Benzyloxy)-3-butylazetidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to maintain the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzyloxy)-3-butylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the azetidinone ring may produce butylamine derivatives.
Scientific Research Applications
®-1-(Benzyloxy)-3-butylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(Benzyloxy)-3-butylazetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. The benzyloxy group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzyloxy)propan-2-ol: A similar compound with a benzyloxy group attached to a propanol backbone.
®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A leucine derivative with a benzyloxycarbonyl group.
Uniqueness
®-1-(Benzyloxy)-3-butylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties. The presence of the chiral center and the benzyloxy group further enhances its potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(3R)-3-butyl-1-phenylmethoxyazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-13-10-15(14(13)16)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUCYJPLCEOLR-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C1=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1CN(C1=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581287 |
Source
|
Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676127-84-7 |
Source
|
Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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